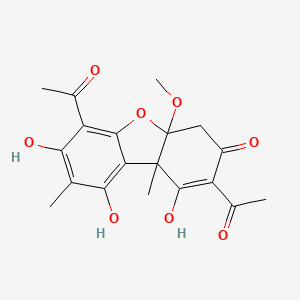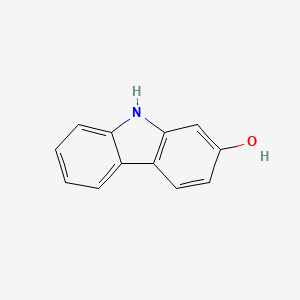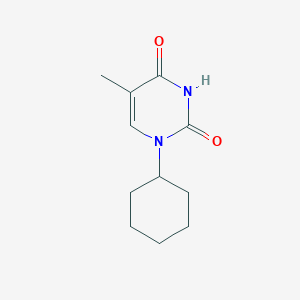
3-Demethoxy-3-ethoxytetracenomycin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 8-ethoxy-6a,7,10a,12-tetrahydroxy-3-methoxy-1-methyl-6,10,11-trioxo-7H-tetracene-2-carboxylate is a complex organic compound with the molecular formula C24H22O11 and a molecular weight of 486.4 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Demethoxy-3-ethoxytetracenomycin C typically involves multiple steps, starting from simpler organic molecules. The process includes:
Formation of the tetracene core: This step involves the cyclization of precursor molecules to form the tetracene backbone.
Functionalization: Introduction of ethoxy, hydroxy, methoxy, and methyl groups at specific positions on the tetracene core.
Esterification: The final step involves the esterification of the carboxyl group to form the methyl ester.
Industrial Production Methods
large-scale synthesis would typically involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-ethoxy-6a,7,10a,12-tetrahydroxy-3-methoxy-1-methyl-6,10,11-trioxo-7H-tetracene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The methoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Methyl 8-ethoxy-6a,7,10a,12-tetrahydroxy-3-methoxy-1-methyl-6,10,11-trioxo-7H-tetracene-2-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of organic electronic materials due to its polycyclic aromatic structure .
Mechanism of Action
The mechanism of action of 3-Demethoxy-3-ethoxytetracenomycin C involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by:
Inhibiting enzyme activity: Binding to and inhibiting the activity of enzymes involved in critical cellular processes.
Interacting with DNA: Intercalating into DNA strands, disrupting replication and transcription processes.
Modulating signaling pathways: Affecting signaling pathways that regulate cell growth and apoptosis
Comparison with Similar Compounds
Similar Compounds
Tetracenomycin C: A related compound with similar polycyclic aromatic structure and biological activities.
Elloramycin A: Another tetracene derivative with antimicrobial properties.
Uniqueness
Methyl 8-ethoxy-6a,7,10a,12-tetrahydroxy-3-methoxy-1-methyl-6,10,11-trioxo-7H-tetracene-2-carboxylate is unique due to its specific functional groups and their positions on the tetracene core.
Properties
CAS No. |
79495-72-0 |
|---|---|
Molecular Formula |
C24H22O11 |
Molecular Weight |
486.4 g/mol |
IUPAC Name |
methyl 8-ethoxy-6a,7,10a,12-tetrahydroxy-3-methoxy-1-methyl-6,10,11-trioxo-7H-tetracene-2-carboxylate |
InChI |
InChI=1S/C24H22O11/c1-5-35-13-8-14(25)23(31)21(29)17-11(19(27)24(23,32)20(13)28)6-10-7-12(33-3)16(22(30)34-4)9(2)15(10)18(17)26/h6-8,20,26,28,31-32H,5H2,1-4H3 |
InChI Key |
MWOGLUWVPFOVLI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=O)C2(C(=O)C3=C(C=C4C=C(C(=C(C4=C3O)C)C(=O)OC)OC)C(=O)C2(C1O)O)O |
Canonical SMILES |
CCOC1=CC(=O)C2(C(=O)C3=C(C=C4C=C(C(=C(C4=C3O)C)C(=O)OC)OC)C(=O)C2(C1O)O)O |
Synonyms |
3-demethoxy-3-ethoxytetracenomycin C 3-DETC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


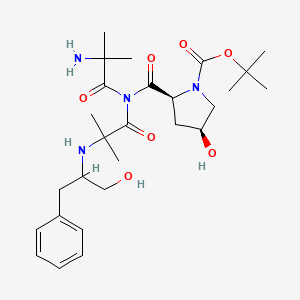

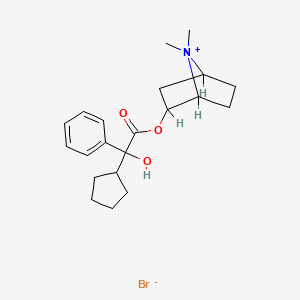
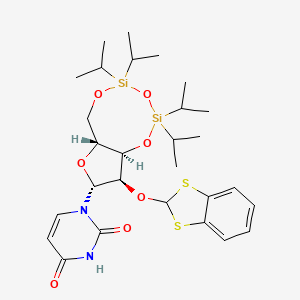

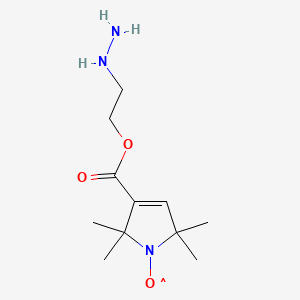
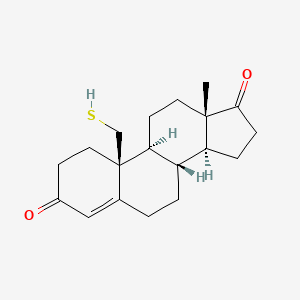
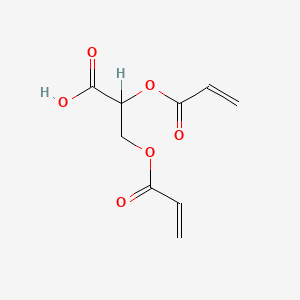
![N,4-bis[4-[(1-methylpyridin-1-ium-4-yl)amino]phenyl]benzamide](/img/structure/B1203727.png)
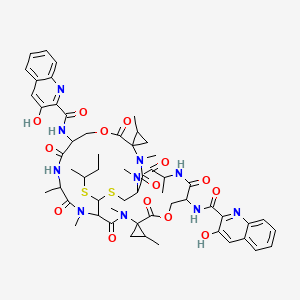
![2-[(2-Amino-5-carbamoyloxy-3,4-dihydroxypentanoyl)amino]-2-[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid](/img/structure/B1203734.png)
